molecular formula C10H9F3O B13117728 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-

Cat. No.: B13117728
M. Wt: 202.17 g/mol
InChI Key: YDNLMIBCGPTFIK-RQOWECAXSA-N
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Description

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is a fluorinated allylic alcohol characterized by a Z-configuration double bond and a 3-(trifluoromethyl)phenyl substituent at the C3 position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, polarity, and reactivity.

The Z-configuration of the double bond may confer steric constraints, affecting intermolecular interactions or catalytic activity in synthetic pathways.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2-

InChI Key

YDNLMIBCGPTFIK-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C\CO

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is then subjected to hydrogenation using a palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 3-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzoic acid

    Reduction: 3-(trifluoromethyl)phenylpropan-1-ol, 3-(trifluoromethyl)phenylpropane

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, 1-acetate (CAS: 921610-68-6)
  • Structure : The acetate ester of the target compound, with the hydroxyl group replaced by an acetyl (-OAc) group.
  • Key Differences: Increased lipophilicity due to the acetyl group, enhancing membrane permeability compared to the parent alcohol. The ester group is more hydrolytically stable under basic conditions but susceptible to enzymatic cleavage (e.g., esterases in biological systems) .
2-Propen-1-one, 3-(4-fluorophenyl)-1-phenyl-, (Z) (CAS: 102692-46-6)
  • Structure: A propenone (α,β-unsaturated ketone) with 4-fluorophenyl and phenyl substituents.
  • Key Differences: Replacement of the hydroxyl group with a ketone (-C=O) eliminates hydrogen-bond donor capability, reducing acidity and polarity. The α,β-unsaturated system enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Michael additions). Fluorine at the para position on the phenyl ring introduces moderate electron-withdrawing effects, though less pronounced than -CF₃ .
c. N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide (Impurity from )
  • Structure: A sulfonamide-containing compound with a cyano (-CN) and trifluoromethylphenyl group.
  • The trifluoromethylphenyl moiety is shared, but the additional sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bond acceptor sites, altering binding interactions in biological targets .
2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-2-nitro-, (2E) (CAS: Not provided)
  • Structure : A nitro-substituted allylic alcohol with dimethoxyphenyl groups.
  • Key Differences: The nitro (-NO₂) group is a stronger electron-withdrawing group than -CF₃, significantly increasing acidity of the hydroxyl group. Methoxy (-OCH₃) substituents are electron-donating, countering the electron-withdrawing effects of nitro, leading to divergent electronic profiles compared to the target compound .

Property and Reactivity Comparison

Property Target Compound Acetate Derivative Propenone Sulfonamide Impurity Nitro-Propenol
Functional Group -OH -OAc -C=O -SO₂, -CN, -CF₃ -NO₂, -OCH₃
Electron Effects Strong (-CF₃) Moderate (ester) Moderate (-F) Strong (-SO₂, -CN) Very Strong (-NO₂)
Polarity Moderate Low Low High Moderate-High
Reactivity Nucleophilic OH Hydrolyzable ester Electrophilic C=O Stable sulfonamide Acidic OH, redox-active
Lipophilicity (LogP) Moderate High High Low-Moderate Moderate

Biological Activity

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-, also known as 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol, is an organofluorine compound notable for its unique trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is C10H11F3O, with a molecular weight of approximately 208.19 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC10H11F3O
Molecular Weight208.19 g/mol
CAS Number78573-45-2
DensityN/A
Boiling PointN/A

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of 2-Propen-1-ol can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of cell membrane integrity and interference with metabolic processes.

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including 2-Propen-1-ol derivatives. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Mechanism : Research conducted at the University of Huddersfield explored the anti-inflammatory properties of various organofluorine compounds. The study found that 2-Propen-1-ol significantly inhibited TNF-alpha production in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions .

Synthetic Routes and Applications

The synthesis of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- typically involves:

  • Aldol Condensation : Starting from 3-(trifluoromethyl)benzaldehyde, it undergoes aldol condensation with acetaldehyde.
  • Reduction : The resulting compound is reduced using sodium borohydride to yield the final product.

This compound serves as a valuable building block in organic synthesis and pharmaceuticals, particularly for developing drugs targeting specific molecular pathways .

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